
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential biological activities. The compound features a thiazole ring attached to the steroid backbone, which may contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the thiazole ring: This can be achieved through a cyclization reaction involving a thioamide and an alpha-haloketone.
Hydroxylation: Introduction of the hydroxyl group at the 17-alpha position can be done using selective oxidation reactions.
Amination: The methylamino group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Substitution: The thiazole ring and steroid backbone can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) for selective oxidation.
Reducing agents: Like sodium borohydride for reducing ketones.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation products: Formation of ketones or carboxylic acids.
Reduction products: Formation of alcohols from ketones.
Substitution products: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of analogs: The compound serves as a precursor for synthesizing various analogs for research purposes.
Biology
Receptor studies: Used in studies to understand its interaction with androgen receptors.
Medicine
Potential therapeutic uses: Investigated for its potential in treating conditions related to androgen deficiency.
Industry
Pharmaceutical development: Used in the development of new steroid-based drugs.
作用機序
The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves its interaction with androgen receptors. The compound binds to these receptors, modulating gene expression and influencing various physiological processes. The thiazole ring may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Testosterone: A natural androgen with a similar steroid backbone.
Methyltestosterone: A synthetic androgen with a methyl group at the 17-alpha position.
Oxandrolone: Another synthetic androgen with modifications at the A-ring.
Uniqueness
Thiazole ring: The presence of the thiazole ring distinguishes it from other androgens, potentially offering unique biological activities.
Methylamino group: This functional group may enhance its pharmacokinetic properties.
特性
CAS番号 |
96262-20-3 |
|---|---|
分子式 |
C23H30N2O3S |
分子量 |
414.6 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C23H30N2O3S/c1-21-8-6-14(26)10-13(21)4-5-15-16-7-9-23(28,18-12-29-20(24-3)25-18)22(16,2)11-17(27)19(15)21/h10,12,15-16,19,28H,4-9,11H2,1-3H3,(H,24,25)/t15-,16-,19+,21-,22-,23-/m0/s1 |
InChIキー |
YTFYVDNRAVXPEU-JSSOTJSQSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


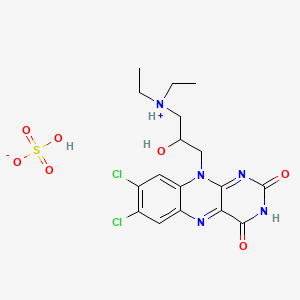
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
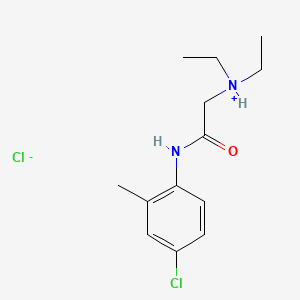
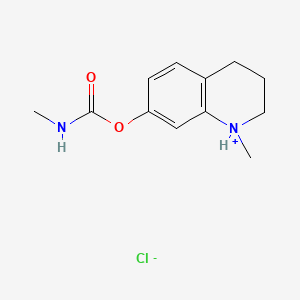
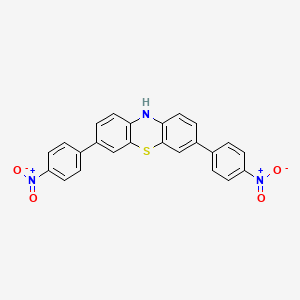




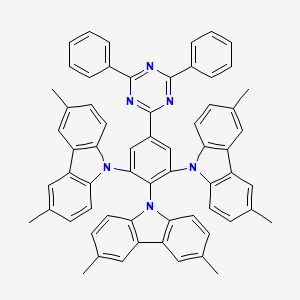
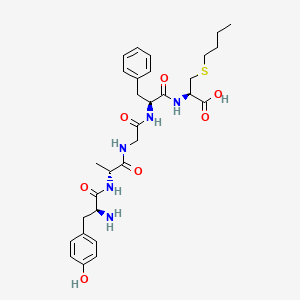
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
